1-(6-Methylpyrimidin-4-yl)propan-1-one
Description
1-(6-Methylpyrimidin-4-yl)propan-1-one is a ketone derivative featuring a pyrimidine ring substituted with a methyl group at the 6-position and a propan-1-one moiety at the 4-position. Pyrimidine-based ketones are of interest in pharmaceutical, agrochemical, and materials science research due to their versatility in hydrogen bonding, solubility, and reactivity .
Properties
CAS No. |
116186-30-2 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.181 |
IUPAC Name |
1-(6-methylpyrimidin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-3-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3 |
InChI Key |
RUYUIMFAZJDJQO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=NC=N1)C |
Synonyms |
1-Propanone, 1-(6-methyl-4-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their molecular features, and reported properties:
Key Differences and Implications
Substituent Effects :
- The methoxy group in N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride enhances solubility compared to the methyl group in the target compound, making it more suitable for aqueous pharmaceutical formulations .
- Halogenation (e.g., chloro substituent in ) increases molecular weight and may improve binding affinity in enzyme inhibition, as seen in kinase-targeting compounds .
- The diamine chain in introduces basic nitrogen atoms, enabling salt formation (e.g., dihydrochloride) for improved stability and bioavailability .
- Toxicity Profile: Propan-1-one derivatives with aromatic systems (e.g., phenyl-pyridinyl in ) require rigorous genotoxicity assessments, as structural class III compounds may exceed safety thresholds .
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